molecular formula C14H11ClN4O B11145347 6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11145347
M. Wt: 286.71 g/mol
InChI Key: OSIXLJUGIHTEIO-UHFFFAOYSA-N
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Description

6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and chlorination steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyridine: A closely related compound with a different substitution pattern.

    Pyrido[1,2-a]benzimidazole: A compound with a fused benzene ring, offering different electronic properties.

Uniqueness

6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and pyridin-4-ylmethyl substitution make it particularly effective in certain medicinal chemistry applications, such as enzyme inhibition and anticancer activity.

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O/c15-11-1-2-13-18-12(9-19(13)8-11)14(20)17-7-10-3-5-16-6-4-10/h1-6,8-9H,7H2,(H,17,20)

InChI Key

OSIXLJUGIHTEIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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